molecular formula C11H15BrN2O3 B13909642 Ethyl 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxylate

Ethyl 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B13909642
M. Wt: 303.15 g/mol
InChI Key: LZXVJNFBXBMDAB-UHFFFAOYSA-N
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Description

Ethyl 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom at the 4-position of the pyrazole ring and an ethyl ester group at the 3-position The tetrahydro-2H-pyran-2-yl group is attached to the nitrogen atom at the 1-position of the pyrazole ring

Preparation Methods

The synthesis of Ethyl 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the bromine atom and the ethyl ester group. The tetrahydro-2H-pyran-2-yl group is then attached to the nitrogen atom of the pyrazole ring. The reaction conditions often involve the use of organic solvents such as chloroform, dimethyl sulfoxide, and dimethylformamide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position of the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The pyrazole ring can undergo oxidation to form various oxidized derivatives. Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the presence of the bromine atom and the pyrazole ring often play a crucial role in its activity.

Comparison with Similar Compounds

Ethyl 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.

    Ethyl 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate: Similar structure but with an iodine atom instead of bromine. The uniqueness of Ethyl 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate lies in the specific properties imparted by the bromine atom, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C11H15BrN2O3

Molecular Weight

303.15 g/mol

IUPAC Name

ethyl 4-bromo-1-(oxan-2-yl)pyrazole-3-carboxylate

InChI

InChI=1S/C11H15BrN2O3/c1-2-16-11(15)10-8(12)7-14(13-10)9-5-3-4-6-17-9/h7,9H,2-6H2,1H3

InChI Key

LZXVJNFBXBMDAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1Br)C2CCCCO2

Origin of Product

United States

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